molecular formula C6H6ClNO B087932 2-Chlorophenylhydroxylamine CAS No. 10468-16-3

2-Chlorophenylhydroxylamine

Cat. No. B087932
CAS RN: 10468-16-3
M. Wt: 143.57 g/mol
InChI Key: JBGGHWCSFZVUFV-UHFFFAOYSA-N
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Patent
US08377670B2

Procedure details

A suspension of 2-chloronitrobenzene (50 g, 0.318 mol) and ammonium chloride (16.9 g, 0.318 mmol ) in 636 mL of water was warmed to 65° C. To the mixture was added in portions zinc (60 g, 0.955 mol) over 20 min, and the temperature was kept at 70° C.˜75° C. After stirring for 10 min, TLC showed the reaction was completed. The mixture was filtered and washed with water (˜70° C.). To the filtrate was added NaCl, then cooled to −10° C. After 1 h, the mixture was filtered and washed with pertrolume, and then dried to afford the desired hydroxylamine as a white solid (35 g, 76.9%), which was used to next step without purification. 1HNMR (400 MHz, DMSO): δ 8.36 (s, 2 H), 7.16 (m, 2 H), 6.79 (m, 2 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
636 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step Two
Yield
76.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=[O:9].[Cl-].[NH4+]>O.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
16.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
636 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 70° C.˜75° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water (˜70° C.)
ADDITION
Type
ADDITION
Details
To the filtrate was added NaCl
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with pertrolume
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NO
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 76.9%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.